
4-(3-Nitrobenzoyl)isoquinoline
Vue d'ensemble
Description
4-(3-Nitrobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H10N2O3 . It has a molecular weight of 278.27 . The IUPAC name for this compound is 4-isoquinolinyl (3-nitrophenyl)methanone .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as 4-(3-Nitrobenzoyl)isoquinoline, has been a subject of research in recent years . Various methods have been developed, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 4-(3-Nitrobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H .Physical And Chemical Properties Analysis
4-(3-Nitrobenzoyl)isoquinoline is a weak base . Its physical and chemical properties are similar to those of other isoquinoline derivatives .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Research
4-(3-Nitrobenzoyl)isoquinoline has been identified as a core structure in the synthesis of compounds with potential anticancer properties . Its nitro group can be modified to create derivatives that may inhibit cancer cell growth. Research in this area explores the synthesis of new analogs that could lead to the development of novel chemotherapy agents.
Biological Activity: Neurodegenerative Diseases
Isoquinoline derivatives, including those with a 4-(3-Nitrobenzoyl) moiety, have shown promise in treating neurodegenerative diseases . These compounds can interact with biological targets associated with diseases like Alzheimer’s and Parkinson’s, providing a pathway for the development of new therapeutic drugs.
Pharmaceutical Research: Drug Development
The compound’s role in pharmaceutical research is significant due to its potential as a scaffold for drug development . Its structure can be used to create diverse bioactive molecules, which can be screened for various pharmacological activities, leading to the discovery of new medications.
Dyes Industry: Colorant Synthesis
In the dyes industry, 4-(3-Nitrobenzoyl)isoquinoline can serve as an intermediate in the synthesis of complex dyes . Its chemical structure allows for the creation of colorants with specific properties for use in textiles and other materials.
Chemical Synthesis: Catalysis
The compound is also explored for its role in catalysis within chemical synthesis processes . Researchers are investigating its use in facilitating reactions that lead to the formation of complex organic molecules, which has implications for industrial chemistry.
Analytical Chemistry: Chromatography
Due to its distinct chemical properties, 4-(3-Nitrobenzoyl)isoquinoline can be utilized in analytical chemistry, particularly in chromatography as a standard for calibrating instruments . This application is crucial for ensuring the accuracy and reliability of analytical results in various research fields.
Mécanisme D'action
Target of Action
It is known that isoquinolines, a class of compounds to which 4-(3-nitrobenzoyl)isoquinoline belongs, interact with various biological targets
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and modulating ion channels
Biochemical Pathways
Isoquinolines are known to influence several biochemical pathways, including those involved in neurotransmission and cellular metabolism
Result of Action
Isoquinolines, in general, can have various effects at the molecular and cellular level, depending on their specific targets and mode of action
Propriétés
IUPAC Name |
isoquinolin-4-yl-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKLNXWTMEIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280055 | |
| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrobenzoyl)isoquinoline | |
CAS RN |
1187166-43-3 | |
| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



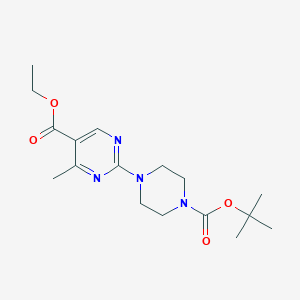

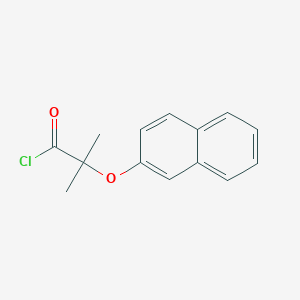

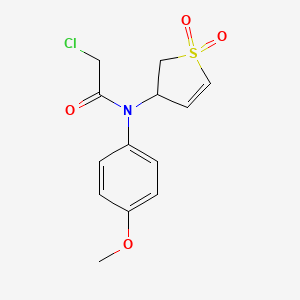

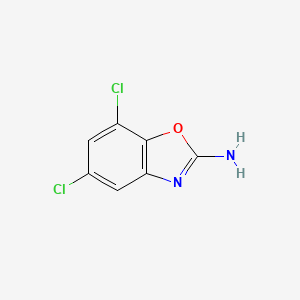
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
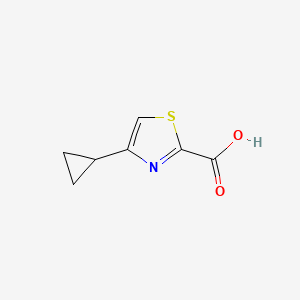
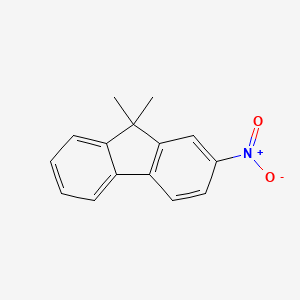
![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)


